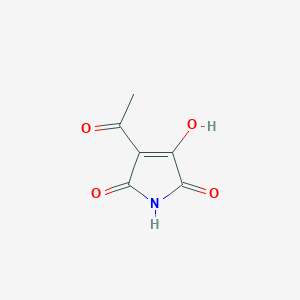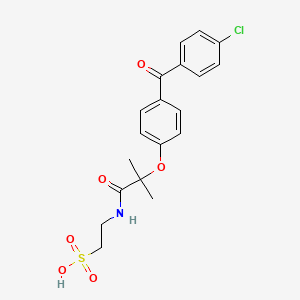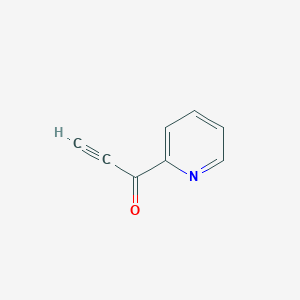![molecular formula C12H26N4 B3357435 1,5,8,12-Tetraazabicyclo[10.2.2]hexadecane CAS No. 72952-82-0](/img/structure/B3357435.png)
1,5,8,12-Tetraazabicyclo[10.2.2]hexadecane
Overview
Description
1,5,8,12-Tetraazabicyclo[10.2.2]hexadecane is a bicyclic organic compound with the molecular formula C₁₂H₂₆N₄. It is a derivative of cyclam, a well-known macrocyclic ligand. This compound is characterized by its four nitrogen atoms, which are capable of coordinating with metal ions, making it a valuable ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,8,12-Tetraazabicyclo[10.2.2]hexadecane can be synthesized through various methods. One common approach involves the reaction of cyclam with glyoxal. The reaction typically occurs under acidic conditions, leading to the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with adjustments for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
1,5,8,12-Tetraazabicyclo[10.2.2]hexadecane undergoes various chemical reactions, including:
Substitution Reactions: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions.
Complexation Reactions: The compound readily forms complexes with metal ions such as copper (II) and zinc (II).
Common Reagents and Conditions
Substitution Reactions: Acetic acid derivatives are commonly used as alkylating agents in substitution reactions involving this compound.
Complexation Reactions: Metal salts such as copper (II) sulfate and zinc (II) chloride are used to form metal complexes with the compound.
Major Products
Substitution Reactions: Monoquaternary derivatives are often formed as major products in substitution reactions.
Complexation Reactions: Metal complexes with varying coordination geometries are the major products of complexation reactions.
Scientific Research Applications
1,5,8,12-Tetraazabicyclo[10.2.2]hexadecane has several scientific research applications:
Coordination Chemistry: It is used as a ligand to form stable complexes with various metal ions, which are studied for their structural and catalytic properties.
Medicinal Chemistry: The compound’s metal complexes are investigated for potential therapeutic applications, including as antimicrobial and anticancer agents.
Material Science: It is used in the synthesis of novel materials with unique properties, such as metal-organic frameworks (MOFs).
Mechanism of Action
The mechanism of action of 1,5,8,12-Tetraazabicyclo[10.2.2]hexadecane primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the compound act as electron donors, forming coordinate bonds with metal ions. This coordination can alter the electronic properties of the metal ions, leading to various catalytic and biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclam: A macrocyclic ligand with a similar structure but without the bicyclic framework.
1,4,8,11-Tetraazabicyclo[10.2.2]hexadecane: Another bicyclic compound with a different arrangement of nitrogen atoms.
Uniqueness
1,5,8,12-Tetraazabicyclo[10.2.2]hexadecane is unique due to its specific arrangement of nitrogen atoms and its ability to form stable complexes with a wide range of metal ions. This makes it a versatile ligand in coordination chemistry and a valuable compound in various scientific research applications .
Properties
IUPAC Name |
1,5,8,12-tetrazabicyclo[10.2.2]hexadecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4/c1-3-13-5-6-14-4-2-8-16-11-9-15(7-1)10-12-16/h13-14H,1-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMXRTUIOCTFNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCCN2CCN(C1)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434919 | |
| Record name | 1,5,8,12-tetraazabicyclo[10.2.2]hexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72952-82-0 | |
| Record name | 1,5,8,12-tetraazabicyclo[10.2.2]hexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1H-benzo[d]imidazol-5-yl)urea](/img/structure/B3357368.png)
![3-Methylpyrido[1,2-a]benzimidazol-1(5H)-one](/img/structure/B3357371.png)



![2-(4-Chlorophenyl)-5-methyl-4-[[3-(trifluoromethyl)phenyl]diazenyl]-1H-pyrazol-3-one](/img/structure/B3357394.png)






![2-[(4-methylpiperazin-1-yl)methyl]-1H-indole](/img/structure/B3357448.png)
